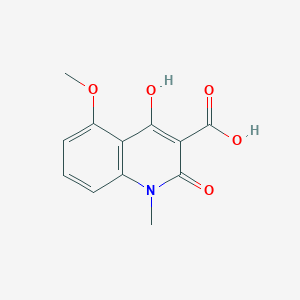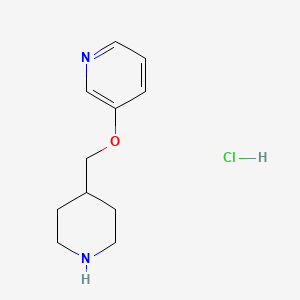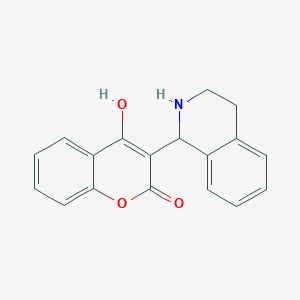
4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one
描述
4-Hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one is a complex organic compound with a molecular formula of C17H14N2O3. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of o-aminophenol derivatives with aldehydes under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, helps optimize the synthesis process and minimize by-products.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically result in the formation of hydroxylated or deoxygenated derivatives.
Substitution: Substitution reactions can produce alkylated or acylated derivatives of the compound.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. Its structural complexity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one has been studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: This compound has shown promise in preclinical studies for the treatment of various diseases, including neurodegenerative disorders and cardiovascular conditions. Its ability to modulate biological pathways makes it a potential candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism by which 4-hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one exerts its effects involves the modulation of specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to changes in cellular signaling and metabolic processes. The exact mechanism of action can vary depending on the specific biological context and the target of interest.
相似化合物的比较
Daurisoline: A structurally related compound with similar biological activities.
Reticuline: Another isoquinoline derivative with potential therapeutic applications[_{{{CITATION{{{_3{7-Isoquinolinol, 1,2,3,4-tetrahydro-1-(3-hydroxy-4 ....
Uniqueness: 4-Hydroxy-3-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2H-chromen-2-one is unique in its structural complexity and the diversity of its biological activities. Its ability to modulate multiple pathways and its potential for drug development set it apart from other similar compounds.
属性
IUPAC Name |
4-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-13-7-3-4-8-14(13)22-18(21)15(17)16-12-6-2-1-5-11(12)9-10-19-16/h1-8,16,19-20H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVOVIRMXZOBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=C(C4=CC=CC=C4OC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1395460.png)

![4-[(N,2-dimethylpropanamido)methyl]benzoic acid](/img/structure/B1395462.png)
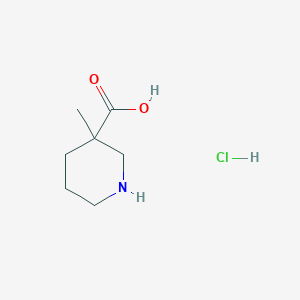
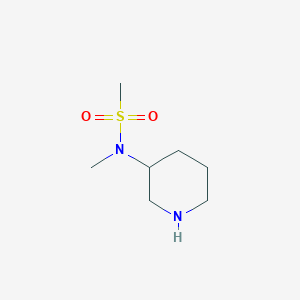
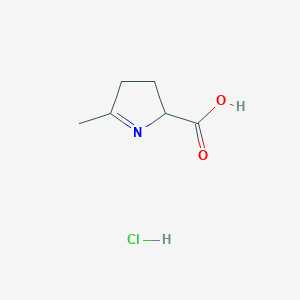
![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B1395470.png)
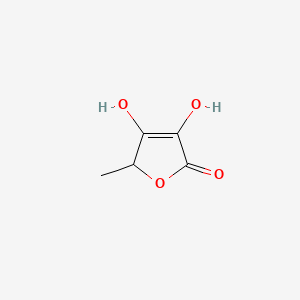
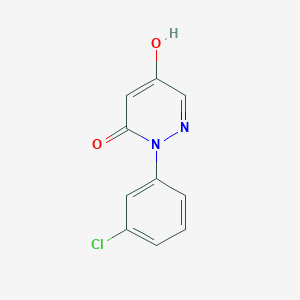
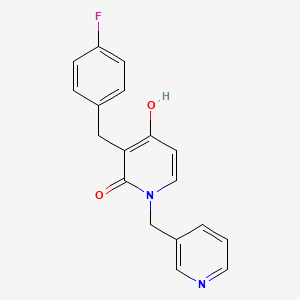
![4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B1395474.png)
![7-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1395476.png)
